molecular formula C₆H₁₆Cl₂N₄ B1141840 N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride CAS No. 868670-46-6

N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride

Cat. No.: B1141840
CAS No.: 868670-46-6
M. Wt: 215.12
Attention: For research use only. Not for human or veterinary use.
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Description

N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride is a chemical compound with significant applications in various scientific fields It is known for its unique structure, which includes a dimethylamino group and a formohydrazonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride typically involves the reaction of dimethylamine with formohydrazonamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are closely monitored, and advanced purification techniques, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield different amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Dimethylamine: A simpler amine with similar reactivity but lacking the formohydrazonamide moiety.

    N,N-Dimethylethylenediamine: Contains two secondary amine groups and is used in similar synthetic applications.

    Dimethylformamide: A related compound used as a solvent and reagent in organic synthesis.

Uniqueness

N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride is unique due to its combination of a dimethylamino group and a formohydrazonamide moiety. This structure imparts distinct chemical properties, making it a versatile reagent in various synthetic and research applications.

Properties

IUPAC Name

N'-[(E)-dimethylaminomethylideneamino]-N,N-dimethylmethanimidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4.2ClH/c1-9(2)5-7-8-6-10(3)4;;/h5-6H,1-4H3;2*1H/b7-5+,8-6+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFCFXUJXOETMY-ZHINHYBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NN=CN(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(/C=N/N=C/N(C)C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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